molecular formula C21H22O3 B1675056 Lonchocarpene CAS No. 103805-58-9

Lonchocarpene

Cat. No.: B1675056
CAS No.: 103805-58-9
M. Wt: 322.4 g/mol
InChI Key: KCNQDEVRXLDSOE-AATRIKPKSA-N
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Description

Lonchocarpene is a naturally occurring stilbene derivative classified within the pyranopolyphenol family. It was first isolated from the roots of Lonchocarpus nicou (syn. Lonchocarpus utilis) and structurally characterized by Kaouadji et al. in 1986 . Its core structure consists of a benzopyran moiety fused with a prenylated stilbene system, as confirmed by NMR and UV spectroscopic analyses (Table 1) . This compound exhibits notable bioactivities, including insecticidal, anticancer, and antifungal properties. For instance, it acts as a potent botanical insecticide against agricultural pests by disrupting mitochondrial function , while also inducing apoptosis in cancer cells via modulation of the PI3K/AKT signaling pathway .

Properties

CAS No.

103805-58-9

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

6-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2,2-dimethylchromene

InChI

InChI=1S/C21H22O3/c1-21(2)10-9-17-11-15(7-8-20(17)24-21)5-6-16-12-18(22-3)14-19(13-16)23-4/h5-14H,1-4H3/b6-5+

InChI Key

KCNQDEVRXLDSOE-AATRIKPKSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C=CC3=CC(=CC(=C3)OC)OC)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C3=CC(=CC(=C3)OC)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C=CC3=CC(=CC(=C3)OC)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lonchocarpene; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lonchocarpene shares structural and functional similarities with several phytochemicals, particularly those derived from the Lonchocarpus genus and other benzopyran-containing compounds. Below is a detailed comparison:

Structural Analogues

Arahypin-10
  • Source : Fungus-challenged peanut seeds.
  • Structure : Features a benzodiene skeleton with a cyclized prenyl group attached to a benzene ring, similar to this compound’s dimethyl ether analog. Key NMR signals (e.g., δH 7.10 for H-10, δC 76.6 for C-17) align closely with this compound’s spectral data .
  • Bioactivity: Limited data, but hypothesized to participate in plant defense mechanisms.
Moracin D
  • Source : Diseased mulberry (Morus spp.).
  • Structure : A prenylated stilbene lacking the pyran ring but retaining a dihydroxylated benzene core.
  • Bioactivity : Strong antifungal activity, contrasting with this compound’s broader pesticidal effects .

Functional Analogues

Rotenone
  • Source : Lonchocarpus spp. roots.
  • Structure: A rotenoid (isoflavone with fused pyrane rings) distinct from this compound’s stilbene scaffold.
  • Bioactivity: Inhibits mitochondrial Complex I, causing insecticidal and antiparasitic effects. However, rotenone’s high mammalian toxicity limits its agricultural use compared to this compound .
Cromakalim
  • Source : Synthetic benzopyran derivative.
  • Structure: Shares the benzopyran core but lacks prenylation or phenolic groups.
  • Bioactivity : Potassium channel activator used as an antihypertensive agent, highlighting the pharmacological versatility of benzopyran scaffolds .

Comparative Bioactivity Data

Compound Source Key Structural Features Bioactivity Mechanism of Action
This compound Lonchocarpus nicou Prenylated stilbene + benzopyran Insecticidal, anticancer, antifungal Mitochondrial disruption, PI3K/AKT inhibition
Arahypin-10 Peanut seeds Benzodiene + cyclized prenyl Plant defense (hypothesized) Undetermined
Rotenone Lonchocarpus spp. Rotenoid (isoflavone + pyrane) Insecticidal, antiparasitic Complex I inhibition
Moracin D Morus spp. Prenylated stilbene Antifungal Cell membrane disruption
Cromakalim Synthetic Benzopyran (non-prenylated) Antihypertensive Potassium channel activation

Research Findings and Mechanistic Insights

  • This compound vs. Rotenoids: While both compounds target mitochondrial function, this compound’s prenylated structure enhances selectivity toward insect cells, reducing off-target toxicity in mammals .
  • This compound vs.
  • Structural-Activity Relationship (SAR): The prenyl group in this compound is critical for membrane penetration and bioactivity, as demonstrated by the reduced efficacy of its non-prenylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lonchocarpene
Reactant of Route 2
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